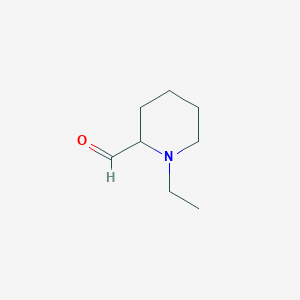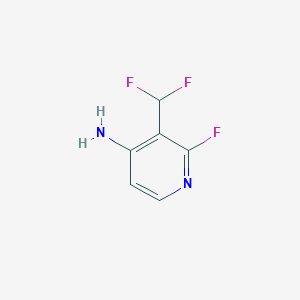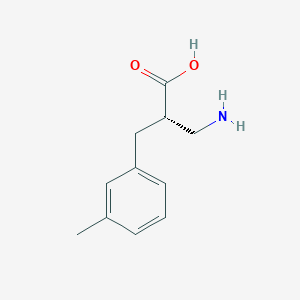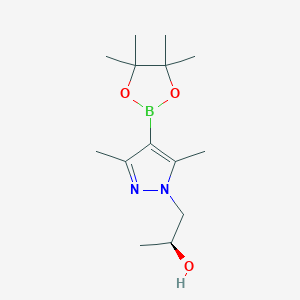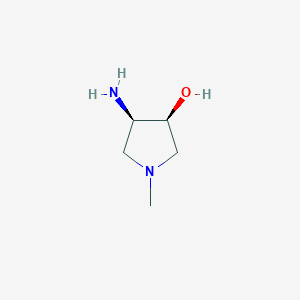
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the high-stereoselectivity preparation of (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired enantiomeric excess and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions: (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to various substituted pyrrolidines with different functional groups.
Aplicaciones Científicas De Investigación
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes by forming tight-binding adducts in their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol can be compared with other similar compounds, such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique combination of an amino group and a hydroxyl group in this compound contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate
- Pyrrolopyrazine derivatives
- Pyrrolidine alkaloids
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3S,4R)-4-amino-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
CIQOTANLSZEILP-UHNVWZDZSA-N |
SMILES isomérico |
CN1C[C@H]([C@H](C1)O)N |
SMILES canónico |
CN1CC(C(C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



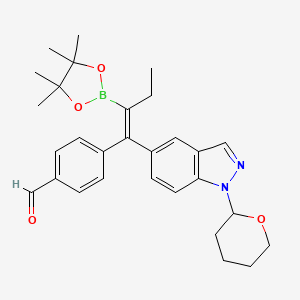
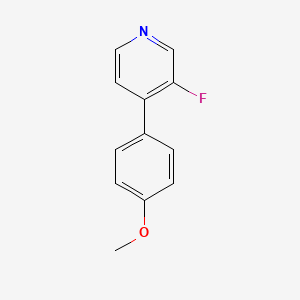
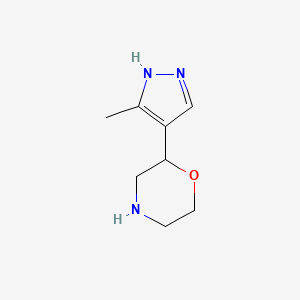
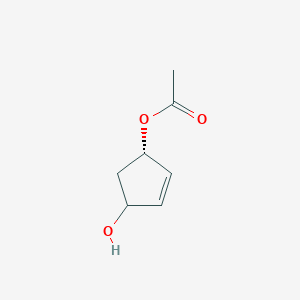
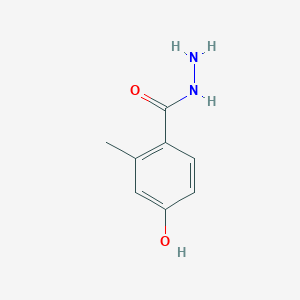
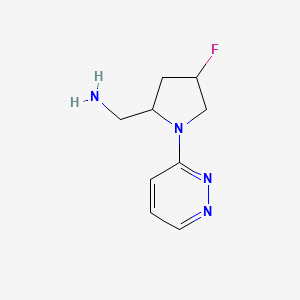
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)

![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)
